molecular formula C6H12ClNO B6291222 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine;hydrochloride CAS No. 2387597-55-7

3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine;hydrochloride

Cat. No.: B6291222
CAS No.: 2387597-55-7
M. Wt: 149.62 g/mol
InChI Key: YVFSWYNCDCOFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine;hydrochloride is a chemical compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.

Preparation Methods

The synthesis of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine;hydrochloride involves several steps. The synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. . Industrial production methods are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: Researchers use it to study the effects of bicyclic amines on biological systems.

    Medicine: It serves as a precursor for the synthesis of potential pharmaceutical agents.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine;hydrochloride can be compared with other similar compounds, such as:

    3-Oxabicyclo[3.1.0]hexane derivatives: These compounds share the oxabicyclohexane ring structure but differ in their functional groups.

    Bicyclic amines: Compounds like bicyclo[2.2.1]heptan-2-amine have similar bicyclic structures but different ring sizes and substituents.

    Methanamine derivatives: These compounds have the methanamine group but differ in their ring structures. The uniqueness of this compound lies in its specific combination of the oxabicyclohexane ring and methanamine group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-oxabicyclo[3.1.0]hexan-1-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-3-6-1-5(6)2-8-4-6;/h5H,1-4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFSWYNCDCOFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(COC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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